molecular formula C17H10ClFN4O2S B14103204 5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14103204
M. Wt: 388.8 g/mol
InChI Key: KRSNGVFGHMXTJC-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. These compounds are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

    Substitution reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Halogen substituents like chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

    Antimicrobial Activity: Studies might explore its efficacy against various bacterial and fungal strains.

Medicine

    Drug Development: Research into its potential as a therapeutic agent for conditions like cancer, inflammation, or infectious diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Ingredient in the formulation of new drugs.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the benzothiazolyl group.

    N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the chlorohydroxyphenyl group.

Uniqueness

The presence of both the chlorohydroxyphenyl and benzothiazolyl groups in 5-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C17H10ClFN4O2S

Molecular Weight

388.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H10ClFN4O2S/c18-8-1-4-14(24)10(5-8)12-7-13(23-22-12)16(25)21-17-20-11-3-2-9(19)6-15(11)26-17/h1-7,24H,(H,22,23)(H,20,21,25)

InChI Key

KRSNGVFGHMXTJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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